molecular formula C6H6ClN3O B2791106 6-chloro-N-methylpyridazine-3-carboxamide CAS No. 202135-65-7

6-chloro-N-methylpyridazine-3-carboxamide

Cat. No. B2791106
M. Wt: 171.58
InChI Key: WLHDRODMZTWYPH-UHFFFAOYSA-N
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Description

6-chloro-N-methylpyridazine-3-carboxamide is a chemical compound with the molecular formula C6H6ClN3O . It is used in the synthesis of a p38MAP kinase inhibitor with therapeutic potential in the treatment of autoimmune and inflammatory diseases .


Molecular Structure Analysis

The molecular weight of 6-chloro-N-methylpyridazine-3-carboxamide is 171.59 . The InChI code for this compound is 1S/C6H6ClN3O/c1-8-6(11)4-2-3-5(7)10-9-4/h2-3H,1H3,(H,8,11) .

It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

  • Pharmacological Activities Pyridazine and pyridazinone derivatives have shown a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities . They are present in some commercially available drugs and agrochemicals .

  • Drug Discovery The pyridazine ring is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions . These properties contribute to unique applications in molecular recognition while the inherent polarity, low cytochrome P450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development .

  • Anticholinestrase Inhibitors A series of different 4 and 5 substituted 6-aryl-3-benzyl-piperdinyl ethylaminopyridazines were tested for acetyl cholinesterase inhibitor activity . Among all these compounds, 3-[2-(l-benzylpiperidine-4-yl)ethylamino]-5-methyl-6-phenyl pyridazine showed 100 times more selectively for inhibition towards human acetyl cholinesterase than the reference drug Tacrine .

  • Monoamine Oxidase Inhibitors Pyridazine derivatives have been used in the development of monoamine oxidase inhibitors. For example, the drug minaprine, which contains a pyridazine ring, is a monoamine oxidase inhibitor .

  • Gonadotropin-Releasing Hormone Receptor Antagonists The pyridazine ring has been used in the development of gonadotropin-releasing hormone receptor antagonists. An example is the drug relugolix .

  • Tyrosine Kinase 2 Inhibitors Pyridazine derivatives have also been used in the development of tyrosine kinase 2 inhibitors. Deucravacitinib, a drug that incorporates a pyridazine ring, is an allosteric inhibitor of tyrosine kinase 2 .

Safety And Hazards

The safety information for 6-chloro-N-methylpyridazine-3-carboxamide includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

properties

IUPAC Name

6-chloro-N-methylpyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O/c1-8-6(11)4-2-3-5(7)10-9-4/h2-3H,1H3,(H,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHDRODMZTWYPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-methylpyridazine-3-carboxamide

CAS RN

202135-65-7
Record name 6-chloro-N-methylpyridazine-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
G Liu, JK Lynch, J Freeman, B Liu, Z Xin… - Journal of medicinal …, 2007 - ACS Publications
Stearoyl-CoA desaturase 1 (SCD1) catalyzes the committed step in the biosynthesis of monounsaturated fatty acids from saturated, long-chain fatty acids. Studies with SCD1 knockout …
Number of citations: 131 pubs.acs.org

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